molecular formula C7H12N2O2 B574905 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid CAS No. 190909-27-4

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid

Cat. No.: B574905
CAS No.: 190909-27-4
M. Wt: 156.185
InChI Key: YLVAADQAGXRREC-UHFFFAOYSA-N
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Description

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid (CAS 190909-27-4) is a tetrahydropyridine derivative of interest in organic chemistry and pharmaceutical research. This compound features a molecular formula of C7H12N2O2 and a molecular weight of 156.18 g/mol . Its structure incorporates both an amino group and a carboxylic acid functional group on a partially saturated pyridine ring, making it a potential building block for the synthesis of more complex molecules. The presence of multiple functional groups allows for various chemical modifications, enabling researchers to explore its utility in creating novel compounds. Analysis of such specialized amino acid derivatives can be performed using advanced chromatographic techniques, such as reversed-phase high-performance liquid chromatography (HPLC), which is commonly used for the separation of underivatized amino acids based on their hydrophobicity . Researchers utilize these methods for quality control during compound synthesis and for testing raw materials . This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-4-2-6(8)9-3-5(4)7(10)11/h4-5H,2-3H2,1H3,(H2,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVAADQAGXRREC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=NCC1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80665732
Record name 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190909-27-4
Record name 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80665732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylpyridine and appropriate amine sources.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a series of reactions, including alkylation and cyclization.

    Cyclization: The intermediate undergoes cyclization to form the tetrahydropyridine ring.

    Functional Group Introduction: The amino and carboxylic acid groups are introduced through subsequent reactions, often involving nitration, reduction, and hydrolysis steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Scientific Research Applications

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The amino and carboxylic acid groups play crucial roles in binding to these targets, influencing biological pathways and processes.

Comparison with Similar Compounds

Structural and Functional Insights

  • Ring Saturation: The tetrahydropyridine ring in the target compound introduces conformational flexibility compared to fully aromatic pyridine analogs (e.g., 2-amino-5-methylnicotinic acid). This flexibility may enhance binding to biological targets requiring induced-fit interactions .
  • Thienopyridine derivatives (e.g., 6-acetyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid) exhibit distinct electronic properties due to sulfur incorporation, making them suitable for optoelectronic materials .

Pharmacological and Toxicological Considerations

  • This underscores the need for rigorous safety profiling of methyl-substituted tetrahydropyridines.
  • Bioactivity: Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown activity in neurological studies, suggesting that the target compound’s amino and carboxylic acid groups may similarly modulate receptor interactions .

Biological Activity

6-Amino-4-methyl-2,3,4,5-tetrahydropyridine-3-carboxylic acid (also referred to as 6-amino-THPCA) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

6-Amino-THPCA is characterized by the following chemical formula: C6_6H10_10N2_2O2_2. It features a tetrahydropyridine ring with an amino group and a carboxylic acid functional group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that 6-amino-THPCA exhibits significant antimicrobial properties. In studies evaluating its efficacy against various pathogens, it demonstrated notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 6 to 12.5 µg/mL for different strains, suggesting its potential as an antimicrobial agent .

Antiparasitic Activity

The compound has also been investigated for its antiparasitic effects. In vitro studies showed that it inhibited the growth of Plasmodium species, the causative agents of malaria. The incorporation of polar functionalities in analogs of 6-amino-THPCA was found to enhance aqueous solubility and metabolic stability while maintaining antiparasitic activity .

Antioxidant Effects

Antioxidant properties have been attributed to 6-amino-THPCA, making it a candidate for neuroprotective applications. In vitro assays revealed that derivatives of this compound exhibited superior antioxidant activity compared to their parent structures. This activity is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

The biological activities of 6-amino-THPCA can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in pathogen metabolism or replication.
  • Cell Membrane Disruption : Its interaction with microbial cell membranes can lead to increased permeability and cell death.
  • Free Radical Scavenging : The presence of amino and carboxylic groups allows it to scavenge free radicals effectively.

Study on Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various derivatives of 6-amino-THPCA against E. coli and Staphylococcus aureus. The results indicated that modifications in the side chains significantly influenced the antimicrobial potency, with some derivatives showing up to a 50% increase in efficacy compared to the parent compound.

Study on Antiparasitic Activity

In another investigation focusing on malaria treatment, 6-amino-THPCA derivatives were tested in a P. berghei mouse model. The results showed a reduction in parasitemia by approximately 30% at doses of 40 mg/kg, indicating moderate efficacy and paving the way for further optimization of this compound for therapeutic use .

Data Summary

Property Value/Observation
Chemical FormulaC6_6H10_10N2_2O2_2
Antimicrobial MIC6 - 12.5 µg/mL
Antiparasitic Efficacy30% reduction in parasitemia at 40 mg/kg
Antioxidant IC50Varies; superior to parent compounds

Q & A

Q. What statistical approaches resolve variability in biological assay results?

  • Answer :
  • Dose-Response Curves : Fit data to Hill equations using GraphPad Prism to calculate IC₅₀ values .
  • ANOVA with Tukey’s Test : Identify significant differences between experimental groups .

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